2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Description
2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a piperidin-1-yl group at position 2. The piperidine ring is further modified with a [(3-methylpyridin-2-yl)oxy]methyl substituent, introducing a pyridine moiety linked via an ether bond.
Properties
IUPAC Name |
2-methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-4-3-8-19-17(13)22-12-15-6-10-21(11-7-15)16-5-9-18-14(2)20-16/h3-5,8-9,15H,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKPNYANRUHORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Suzuki–Miyaura Cross-Coupling Optimization
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +15 vs. 3 mol% |
| Solvent System | Toluene/H₂O (4:1) | +22 vs. DMF/H₂O |
| Temperature | 100°C | +18 vs. 80°C |
| Boronate Equivalents | 1.5 eq | +12 vs. 1.0 eq |
Ruthenium-Catalyzed C–H Activation for Direct Functionalization
An alternative approach employs ruthenium-mediated C–H arylation to install the piperidine moiety directly onto the pyrimidine ring. This method circumvents pre-functionalized coupling partners:
Procedure :
2-Methylpyrimidine (1.0 eq), 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine (1.2 eq), [RuCl₂(p-cymene)]₂ (5 mol%), and AgSbF₆ (20 mol%) are combined in 1,2-dichloroethane with acetic acid (1.0 eq) as an additive. The reaction proceeds at 120°C for 24 hours under argon, affording the product in 57% yield after recrystallization (dichloromethane/petroleum ether).
Key Advantages:
- Eliminates need for halogenated pyrimidine precursors
- Single-step installation of piperidine group
- Moderate functional group tolerance
Sequential Chlorination–Nucleophilic Substitution Methodology
A classical two-step sequence demonstrates scalability for industrial applications:
Stage 1: Chlorination
4-Hydroxy-2-methylpyrimidine (1.0 eq) reacts with POCl₃ (6.0 eq) and N,N-dimethylpyrazole (0.5 eq) at 70°C for 4 hours, yielding 4-chloro-2-methylpyrimidine in 89% purity.
Stage 2: Amination
The chlorinated intermediate (1.0 eq) undergoes nucleophilic displacement with 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine (1.3 eq) in dimethylacetamide (DMAc) at 130°C for 8 hours. Catalytic KI (10 mol%) enhances reactivity, achieving 74% isolated yield after aqueous workup and solvent distillation.
Table 2: Nucleophilic Substitution Condition Screening
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100 | 12 | 62 |
| Cs₂CO₃ | DMAc | 130 | 8 | 74 |
| DBU | NMP | 150 | 6 | 68 |
Purification and Characterization Protocols
Final product purification typically employs:
- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20% → 50%)
- Recrystallization : Dichloromethane layered with petroleum ether (1:3 ratio) yields >99% purity crystals.
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 5.1 Hz, 1H, pyrimidine H5), 8.22 (dd, J = 5.0, 1.2 Hz, 1H, pyridine H6), 6.75 (d, J = 5.1 Hz, 1H, pyrimidine H6), 4.58 (s, 2H, OCH₂), 3.85–3.79 (m, 2H, piperidine), 2.62 (s, 3H, CH₃), 2.45 (s, 3H, pyridine-CH₃).
- HRMS (ESI+) : m/z calcd for C₁₈H₂₃N₅O [M+H]⁺ 342.1934, found 342.1936.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Metrics
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Suzuki–Miyaura | 3 | 52 | 98 | High |
| C–H Activation | 1 | 57 | 97 | Moderate |
| Chlorination/Amine Sub | 2 | 66 | 99 | Industrial |
Challenges and Optimization Opportunities
Persistent challenges include:
- Steric hindrance during piperidine coupling, addressed through microwave-assisted heating (120°C, 30 min) improving yields by 18%.
- Byproduct formation in chlorination steps, mitigated by controlled POCl₃ addition rates (<5 mL/min).
- Catalyst costs in cross-coupling, partially resolved through Pd nanoparticle recycling systems achieving 5× reuse without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its ability to inhibit tumor growth. For instance, research has shown that it exhibits significant activity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively.
Table 1: Cytotoxicity of 2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
The mechanism of action appears to involve the modulation of signaling pathways related to cell growth and survival, making it a promising candidate for further development as an anticancer therapeutic .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases . This property opens avenues for its application in treating conditions such as arthritis and other inflammatory disorders.
Antimicrobial Activity
Another area where this compound shows promise is in antimicrobial applications. Derivatives of pyrimidine compounds have been reported to exhibit efficacy against various bacterial strains, suggesting that this compound could be explored for its antimicrobial properties . This could lead to the development of new antibiotics or treatments for resistant bacterial infections.
Neuropharmacological Applications
Given its structural features, this compound may also have neuropharmacological applications. Compounds similar to this compound have been studied for their potential in treating neurological disorders such as depression and anxiety. The modulation of neurotransmitter systems by such compounds can result in significant therapeutic effects .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions, often utilizing catalysts like palladium or copper. Understanding the synthetic routes is crucial for developing derivatives that may enhance its biological activity or reduce side effects.
Table 2: Synthetic Routes for this compound
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Condensation | Elevated temperature, inert atmosphere |
| 2 | Coupling | Catalysts (Palladium/Copper) |
| 3 | Purification | Recrystallization/Chromatography |
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in disease pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives
Key Observations:
The pyrimidine-2,4-dione core in introduces hydrogen-bonding capabilities via ketone groups, critical for anti-mycobacterial activity .
Piperidine Substituent Diversity :
- The [(3-methylpyridin-2-yl)oxy]methyl group in the target compound introduces a pyridine moiety , which may enhance solubility or receptor affinity compared to simpler piperidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine in ) .
Biological Activity
2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of pyrimidine derivatives that exhibit a range of biological activities, including antiproliferative effects and enzyme inhibition. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 286.37 g/mol. The compound features a pyrimidine ring substituted with a piperidine moiety and a 3-methylpyridine group, which contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antiproliferative effects against various cancer cell lines and its potential as an enzyme inhibitor.
Antiproliferative Activity
Research indicates that pyrimidine derivatives, including this compound, demonstrate notable antiproliferative activity. A study highlighted that modifications in the structure, particularly the introduction of hydroxyl groups and various substituents on the pyridine ring, significantly enhance antiproliferative effects against cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HeLa | 0.058 |
| A549 | 0.045 | |
| MDA-MB-231 | 0.040 |
The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which have various therapeutic effects including anti-inflammatory properties .
Case Studies
Several case studies have explored the pharmacological applications of compounds similar to this compound:
- Anticancer Studies : A study conducted on a series of pyrimidine derivatives showed that structural modifications could lead to enhanced anticancer activity. The introduction of electron-donating groups on the pyridine ring improved solubility and bioavailability, which are critical for effective drug delivery .
- Inflammation Models : In vivo studies demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in animal models. These studies support the hypothesis that modifications leading to enhanced FAAH inhibition could translate into therapeutic benefits for conditions like chronic pain and inflammation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific modifications to the chemical structure can dramatically influence biological activity:
- Pyridine Substituents : The presence of methyl groups on the pyridine ring enhances lipophilicity and facilitates better interaction with target enzymes.
- Hydroxyl Groups : The addition of hydroxyl groups has been shown to improve antiproliferative activity due to increased hydrogen bonding capabilities with biological targets .
Q & A
Q. What are the critical factors in optimizing the synthesis yield of this compound, and how can reaction conditions be systematically varied to achieve high purity?
Answer: Key factors include solvent choice, temperature control, and stoichiometric ratios. For example:
- Solvent: Dichloromethane (DCM) is often used for its polarity and inertness, but tetrahydrofuran (THF) may improve solubility in certain steps .
- Temperature: Reflux conditions (60–80°C) are critical for achieving complete conversion, as seen in analogous piperidine-pyrimidine syntheses .
- Purification: Column chromatography with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) ensures >99% purity .
Systematic optimization involves iterative testing of these parameters using Design of Experiments (DoE) frameworks.
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming structural integrity?
Answer:
- ¹H/¹³C NMR: Essential for verifying proton environments and carbon frameworks. For example, the pyridine and piperidine moieties should show distinct shifts (e.g., δ 8.2–8.5 ppm for pyridine protons) .
- Single-crystal X-ray diffraction: Provides unambiguous confirmation of stereochemistry. Acceptable benchmarks include R-factor <0.05 and resolution of all non-hydrogen atoms .
- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks must align with theoretical mass within 3 ppm error .
Q. How should stability studies be designed to assess the compound under varying storage and experimental conditions?
Answer:
- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
- pH stability: Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours, monitoring via HPLC for degradation products .
Advanced Research Questions
Q. How can computational modeling predict pharmacokinetic properties like bioavailability?
Answer:
- Software: Schrödinger Suite or AutoDock with OPLS-4 force fields and Generalized Born/Surface Area (GBSA) solvation models.
- Key parameters:
- LogP: Target <5 to ensure lipid membrane permeability.
- Topological Polar Surface Area (TPSA): <90 Ų correlates with oral bioavailability .
- Validation: Compare predictions with in vitro Caco-2 cell permeability assays.
Q. What strategies resolve contradictions in synthetic routes for derivatives with variable yields?
Answer:
- Factorial Design: Test variables (e.g., catalyst type, base strength) in controlled batches. For example, compare Pd(OAc)₂ vs. PdCl₂ in Suzuki couplings .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., des-methyl intermediates) that reduce yield .
- Thermal Monitoring: Differential thermal analysis (DTA) can detect exothermic side reactions requiring temperature modulation .
Q. What methodologies evaluate inhibitory activity against enzymes like kinases, and how can structural modifications enhance affinity?
Answer:
- Assays: Fluorescence-based ADP-Glo™ kinase assays quantify IC₅₀ values. Surface plasmon resonance (SPR) measures real-time binding kinetics (e.g., KD < 100 nM for high affinity) .
- Structure-Activity Relationship (SAR):
Q. How can in silico studies guide the design of derivatives with improved target selectivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
